Angiopeptin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

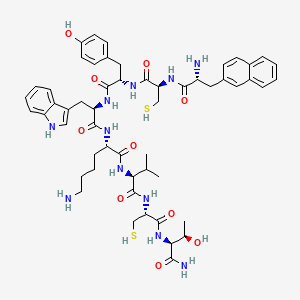

L'angiopeptine est un analogue octapeptidique cyclique synthétique de la somatostatine. Il est connu pour ses puissants effets inhibiteurs sur la libération de l'hormone de croissance et la production du facteur de croissance analogue à l'insuline 1 (IGF-1). L'angiopeptine a été largement étudiée pour son potentiel thérapeutique dans le traitement de diverses maladies vasculaires, notamment sa capacité à inhiber la prolifération myointimale dans les modèles de lésion vasculaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'angiopeptine est synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition progressive d'acides aminés protégés à une résine solide, suivie de la déprotection et du clivage de la résine. Les conditions de réaction incluent généralement l'utilisation de réactifs de couplage tels que le HBTU (hexafluorophosphate d'O-(benzotriazol-1-yl)-N,N,N',N'-tétraméthyluronium) et le DIPEA (N,N-diisopropyléthylamine) pour faciliter la formation de la liaison peptidique .

Méthodes de production industrielle : Dans les environnements industriels, la production d'angiopeptine implique une SPPS à grande échelle, suivie d'une purification par chromatographie liquide haute performance (HPLC). Le peptide purifié est ensuite lyophilisé pour obtenir le produit final. Le processus garantit une pureté et un rendement élevés, le rendant adapté aux applications thérapeutiques .

Analyse Des Réactions Chimiques

Types de réactions : L'angiopeptine subit diverses réactions chimiques, notamment :

Oxydation : L'angiopeptine peut être oxydée pour former des ponts disulfures, qui sont essentiels pour maintenir sa structure cyclique.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfures, conduisant à la linéarisation du peptide.

Substitution : Les réactions de substitution peuvent modifier des résidus d'acides aminés spécifiques pour modifier les propriétés du peptide.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène (H2O2) ou iode (I2) dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP) dans des conditions réductrices.

Substitution : Réactifs nucléophiles tels que les amines ou les thiols dans des conditions basiques.

Principaux produits formés :

Oxydation : Angiopeptine cyclique avec des ponts disulfures.

Réduction : Angiopeptine linéarisée.

Substitution : Angiopeptine modifiée avec des résidus d'acides aminés modifiés.

4. Applications de la recherche scientifique

L'angiopeptine a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de l'acromégalie, des tumeurs gastro-intestinales sécrétantes et la prévention de la resténose après angioplastie

Industrie : Utilisé dans le développement de thérapies à base de peptides et de systèmes d'administration de médicaments.

5. Mécanisme d'action

L'angiopeptine exerce ses effets en se liant aux récepteurs de la somatostatine, en particulier les récepteurs sst2 et sst5. Cette liaison inhibe la libération de l'hormone de croissance et de l'IGF-1, ce qui entraîne une réduction de la prolifération et de la migration cellulaires. Les cibles et les voies moléculaires impliquées incluent l'inhibition de l'activité de l'adénylate cyclase et la stimulation de l'acidification extracellulaire . Ces actions contribuent à ses effets thérapeutiques dans les maladies vasculaires et l'inhibition de la croissance tumorale .

Applications De Recherche Scientifique

Angiopeptin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Medicine: Explored for its therapeutic potential in treating acromegaly, secreting gastrointestinal tumors, and preventing restenosis after angioplasty

Industry: Utilized in the development of peptide-based therapeutics and drug delivery systems.

Mécanisme D'action

Angiopeptin exerts its effects by binding to somatostatin receptors, particularly sst2 and sst5 receptors. This binding inhibits the release of growth hormone and IGF-1, leading to reduced cellular proliferation and migration. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the stimulation of extracellular acidification . These actions contribute to its therapeutic effects in vascular diseases and tumor growth inhibition .

Comparaison Avec Des Composés Similaires

L'angiopeptine est unique parmi les analogues de la somatostatine en raison de sa structure cyclique et de son profil de liaison aux récepteurs spécifique. Des composés similaires incluent :

Lanréotide : Un autre analogue de la somatostatine utilisé pour traiter l'acromégalie et les tumeurs neuroendocrines.

Octreotide : Un octapeptide synthétique avec des effets inhibiteurs similaires sur la libération de l'hormone de croissance.

Pasiréotide : Un analogue de la somatostatine ciblant les multirécepteurs avec une affinité de liaison aux récepteurs plus large.

L'angiopeptine se démarque par ses puissants effets inhibiteurs sur la prolifération myointimale et son potentiel pour prévenir la resténose après une lésion vasculaire .

Propriétés

Formule moléculaire |

C54H71N11O10S2 |

|---|---|

Poids moléculaire |

1098.3 g/mol |

Nom IUPAC |

(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide |

InChI |

InChI=1S/C54H71N11O10S2/c1-29(2)45(54(75)63-44(28-77)53(74)65-46(30(3)66)47(57)68)64-49(70)40(14-8-9-21-55)59-51(72)42(25-35-26-58-39-13-7-6-12-37(35)39)61-50(71)41(24-31-16-19-36(67)20-17-31)60-52(73)43(27-76)62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67,76-77H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1 |

Clé InChI |

UGVPPRZHXAMSJP-SCTWWAJVSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)N)O |

SMILES canonique |

CC(C)C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate](/img/structure/B12285921.png)

![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)

![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)

![(13-acetyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) tetradecanoate](/img/structure/B12285978.png)

![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)

![17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12285984.png)